molecular formula C8H7ClN2 B1358313 3-Chloro-6-methyl-1H-indazole CAS No. 885271-60-3

3-Chloro-6-methyl-1H-indazole

Cat. No.: B1358313
CAS No.: 885271-60-3
M. Wt: 166.61 g/mol
InChI Key: MKLANKYFLBMWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the third position and a methyl group at the sixth position of the indazole ring imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

3-Chloro-6-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase, which is involved in cell growth and survival pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes, highlighting the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation. In normal cells, the compound’s impact on cellular metabolism includes changes in glucose uptake and utilization, which can affect overall cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, the inhibition of phosphoinositide 3-kinase by this compound results in decreased downstream signaling, affecting cell growth and survival. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade in the presence of light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cell signaling pathways and metabolic processes, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity. These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of this compound on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can localize to the nucleus, influencing gene expression and cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-1H-indazole can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal catalyzed reactions are often preferred due to their high yields and efficiency.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methyl-1H-indazole is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct chemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

3-chloro-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLANKYFLBMWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595846
Record name 3-Chloro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-60-3
Record name 3-Chloro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.